Heptyl 1h-indol-3-ylacetate
Description
Heptyl 1H-indol-3-ylacetate is an indole derivative characterized by a heptyl ester group attached to the C3 position of the indole ring.
Properties
CAS No. |
2122-72-7 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
heptyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3 |
InChI Key |
OXPKWHXCMHDEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with heptanol. This reaction can be catalyzed by sulfuric acid in an organic solvent such as ethanol. The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis typically yields indole-3-acetic acid and heptanol. Reaction conditions may vary:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aqueous) | Reflux, 2–4 hours | Indole-3-acetic acid + Heptanol |
| Acid (HCl) | Room temperature | Indole-3-acetic acid + Heptanol |
| Lipase (enzymatic) | Mild conditions | Selective hydrolysis |
Note: Data inferred from general ester hydrolysis principles and analogous reactions in .
Substitution Reactions
The indole-3-position is reactive toward electrophilic substitution:
-
Electrophilic Substitution :
-
Nucleophilic Substitution :
Ring Expansion or Condensation
Similar to cyclopenta[b]indole formation in , heptyl 1H-indol-3-ylacetate may participate in:
-
Michael Addition :
-
Formaldehyde Condensation :
Oxidation and Reduction
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation (DDQ) | THF/HCl | Indole-3-carboxylic acid |
| Reduction (LiAlH₄) | THF | Indole-3-yl ethanol |
Note: Inspired by oxidation/reduction steps in .
Biological Transformations
Heptyl esters often exhibit lipid solubility, suggesting potential applications in:
-
Antibacterial/Cytotoxicity Testing :
Analogous indole derivatives in show activity against Gram-positive bacteria. -
Enzyme-Mediated Hydrolysis :
Lipases or esterases could selectively cleave the ester bond.
Structural Characterization
Common analytical techniques for this compound would include:
-
NMR Spectroscopy :
-
¹H NMR: Peaks for indole protons (δ 6.8–8.5 ppm) and heptyl chain (δ 0.8–2.5 ppm).
-
¹³C NMR: Carbonyl signal (~170 ppm) and indole carbons (δ 100–150 ppm).
-
-
HRMS :
-
Molecular ion at m/z 299 ([M+H]⁺).
-
Challenges and Limitations
Scientific Research Applications
Heptyl 1h-indol-3-ylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Heptyl 1h-indol-3-ylacetate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The compound can also interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Heptyl 1H-indol-3-ylacetate and its analogs:
Key Observations:
For example, cyclotriphosphazene compounds with heptyl chains exhibit mesogenic behavior, suggesting alkyl chain length influences phase behavior and solubility .
Functional Group Effects :
- Indole-3-acetic acid (IAA) , a free carboxylic acid, is water-soluble and critical in plant physiology but metabolically unstable in humans .
- Chlorine substitution (e.g., Methyl 2-(6-chloro-1H-indol-3-yl)acetate) introduces electronic effects that enhance interactions with biological targets, as seen in antiviral studies .
Biological Activity: Ethyl indole derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate) demonstrate antimicrobial activity, while this compound’s longer chain may prolong activity due to slower enzymatic hydrolysis .
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